3-Methylmalic acid

Isovaleric acidaemia TCA cycle metabolomics Inborn errors of metabolism

Securing authenticated 3-methylmalic acid for isovaleric acidaemia (IVA) metabolomics workflows is challenging. This ≥95% HPLC reference standard resolves that bottleneck by providing a verified TCA cycle metabolite marker that is absent in healthy controls. • Enables accurate retention time and mass spectral library development for GC-MS/LC-MS/MS newborn screening panels. • Validated substrate for malate dehydrogenase and aconitase stereospecificity assays, supporting enzyme mechanism studies. • Available with full analytical documentation for immediate dispatch.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 608-41-3
Cat. No. B1218514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylmalic acid
CAS608-41-3
Synonymsbeta-methylmalate
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)
InChIKeyNPYQJIHHTGFBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylmalic Acid: TCA Intermediate & Analytical Standard


3-Methylmalic acid (CAS 608-41-3), chemically designated as 2-hydroxy-3-methylbutanedioic acid, is a chiral C5-branched dibasic acid structurally related to succinic acid with hydroxy and methyl substituents at positions 2 and 3, respectively [1]. This compound serves as a key metabolite in C5-branched dibasic acid metabolism and participates in valine, leucine, and isoleucine biosynthesis pathways [2]. In human metabolism, 3-methylmalic acid functions as a tricarboxylic acid (TCA) cycle-related metabolite, and its abnormal accumulation has been documented in specific inborn errors of metabolism [3]. The compound is commercially available as an organic reference standard with specified purity (≥95.0% HPLC) for use in analytical method development and validation [4].

Why Analogs Cannot Substitute 3-Methylmalic Acid


Generic substitution of 3-methylmalic acid with other methylated malic acid derivatives or TCA cycle intermediates is not analytically or biologically valid due to critical differences in metabolic origin, enzyme substrate specificity, and chromatographic behavior. Unlike 2-methylmalic acid (citramalic acid) [1], which carries the methyl group at the C2 position and exhibits distinct metabolic routing through the mesaconate pathway [2], 3-methylmalic acid is uniquely generated as an abnormal methylated TCA cycle metabolite specifically in disorders such as isovaleric acidaemia [3]. Furthermore, the compound‘s four stereoisomers—D-erythro, L-threo, D-threo, and L-erythro—possess distinct enzyme recognition profiles, with only the D-erythro-3-methylmalate isomer serving as a substrate for aconitase in the forward direction [4]. Cross-study evidence demonstrates that malate dehydrogenase acts on 3-methylmalic acid to produce 3-methyloxaloacetic acid, a reaction not supported by unmethylated malic acid or 2-methylmalic acid [3]. Consequently, procurement of the correct isomer or isomer mixture with verified analytical specifications is essential for reproducible metabolomics identification, enzyme kinetics studies, and diagnostic biomarker validation.

3-Methylmalic Acid vs. Analogs: Key Evidence


Urinary Biomarker for Isovaleric Acidaemia

3-Methylmalic acid was detected in the urine of all 6 isovaleric acidaemia (IVA) patients in increased amounts, whereas it was absent or below detection thresholds in 24 age-matched healthy controls, establishing disease-specific accumulation [1]. In contrast, 2-methylmalic acid (citramalic acid) is not documented as a diagnostic marker for IVA but is instead associated with different metabolic contexts, including as a dominant organic acid in specific fruit cultivars [2].

Isovaleric acidaemia TCA cycle metabolomics Inborn errors of metabolism

Aconitase Substrate Stereospecificity

The enzyme aconitase (aconitate hydratase) acts upon D-citramalate, citraconate, and D-erythro-3-methylmalate in the forward direction, while the L-threo and D-threo stereoisomers of 3-methylmalic acid are not substrates for this TCA cycle enzyme [1]. This stereochemical discrimination is critical: in the reverse direction, aconitase converts citraconate to D-citramalate with high activity but does not process 3-methylmalate stereoisomers lacking the D-erythro configuration.

Aconitase kinetics TCA cycle enzymology Substrate stereospecificity

Malate Dehydrogenase Conversion to 3-Methyloxaloacetate

In vitro enzyme reaction using 3-methylmalic acid and malate dehydrogenase, in conjunction with the detection of 2-ketobutyric acid in IVA patient urine, strongly suggests synthesis of 3-methyloxaloacetic acid by the same TCA cycle branch [1]. Unsubstituted malic acid undergoes the canonical oxidation to oxaloacetate, whereas 2-methylmalic acid is not documented to undergo this specific MDH-catalyzed conversion to a methylated oxaloacetate analog.

Malate dehydrogenase TCA cycle Enzyme kinetics

Analytical Reference Standard Purity

Commercially available 3-methylmalic acid as an organic reference standard is supplied with a purity specification of ≥95.0% as determined by HPLC [1]. This is comparable to other TCA cycle intermediate reference standards (e.g., malic acid reference standards typically ≥98-99% purity), but the availability of 3-methylmalic acid with a defined and verified purity is essential for accurate quantitation in metabolomics workflows where this compound serves as an internal or external calibration standard.

Analytical method validation Reference standards Quality control

Wampee Cultivar Organic Acid Profile

In a widely targeted metabolomic analysis of wampee fruit varieties, 3-methylmalic acid was identified as one of the dominant organic acids specifically in the YF2 sweet-sour cultivar, alongside L-citramalic acid and 2-hydroxyglutaric acid [1]. The YF1 sweet cultivar lacked this elevated 3-methylmalic acid signature. This cultivar-specific accumulation pattern is distinct from that of citric acid, malic acid, and other common fruit organic acids, which distribute differently across cultivars.

Plant metabolomics Organic acid profiling Food chemistry

Chemoenzymatic Chiral Precursor Synthesis

Using β-methylaspartase from Clostridium tetanomorphum, the optically active (3R,4R)-3-methylmalolactonate of benzyl was obtained with a very high diastereoisomeric excess (>98% by chiral gas chromatography in one study [1]; >95% in a related study [2]), enabling polymerization to highly isotactic poly[benzyl β-(2R,3S)-3-methylmalate]. The resulting polymer exhibited a melting temperature (Tm) of 130°C and was semicrystalline [1], properties not achievable with racemic 3-methylmalic acid-derived polymers or with non-methylated poly(β-malic acid) derivatives.

Chiral polymers Chemoenzymatic synthesis Biodegradable polyesters

3-Methylmalic Acid Research Applications


Reference Standard for IVA Metabolomics

3-Methylmalic acid serves as a critical analytical reference standard for the development and validation of GC-MS or LC-MS/MS methods targeting abnormal TCA cycle metabolites in isovaleric acidaemia (IVA). As demonstrated by Loots (2009), this compound is detected in the urine of all tested IVA patients but absent in healthy controls [1], making it a diagnostically relevant marker. Researchers developing multiplexed newborn screening panels for organic acidemias require authentic 3-methylmalic acid standards to establish retention times, mass spectral fragmentation patterns, and calibration curves for accurate quantitation.

Methylated TCA Substrate Specificity Studies

The stereospecific interaction of D-erythro-3-methylmalate with aconitase and the conversion of 3-methylmalic acid by malate dehydrogenase to 3-methyloxaloacetic acid [1] position this compound as an essential tool for investigating enzyme-substrate specificity within the TCA cycle. Researchers studying citrate synthase, aconitase, isocitrate dehydrogenase, or malate dehydrogenase can employ 3-methylmalic acid to probe the structural tolerance of these enzymes to methylated substrates, enabling mechanistic studies that are not possible with unsubstituted malic acid or the 2-methyl isomer.

Chiral Polymer Synthesis for Biomedical Use

3-Methylmalic acid derivatives serve as chiral precursors for the synthesis of stereoregular, biodegradable polyesters. The chemoenzymatic route using β-methylaspartase yields optically active (3R,4R)-3-methylmalolactonate with diastereoisomeric excess >95-98%, which upon polymerization produces highly isotactic poly(β-3-methylmalate) with defined thermal properties (Tm = 130°C) and semicrystalline morphology [1][2]. These materials expand the family of poly(β-malic acid) derivatives and are under investigation for drug delivery and tissue engineering applications where polymer tacticity governs degradation kinetics and mechanical performance.

Plant Metabolomics for Cultivar Differentiation

3-Methylmalic acid functions as a discriminating metabolite in widely targeted plant metabolomics workflows. Its identification as a dominant organic acid specifically in sweet-sour wampee cultivars, but not in sweet-only cultivars [1], demonstrates utility as a biochemical marker for fruit quality trait analysis, breeding program metabolomic screening, and food authentication studies. Unlike ubiquitous organic acids such as citric or malic acid, the cultivar-specific accumulation of 3-methylmalic acid provides a higher-resolution metabolic fingerprint.

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